Receptor Binding Affinity Profile: Brilaroxazine vs. Aripiprazole and Cariprazine
Brilaroxazine, the advanced clinical candidate incorporating the 2-[3-(2-bromophenyl)phenyl]ethan-1-amine motif, demonstrates a unique binding profile across multiple dopamine and serotonin receptors compared to aripiprazole and cariprazine. Notably, brilaroxazine exhibits significantly higher affinity for the 5-HT2B receptor (Ki=0.19 nM) than aripiprazole (Ki=0.36 nM) and cariprazine (Ki=0.58 nM), and for the 5-HT7 receptor (Ki=2.7 nM) compared to aripiprazole (Ki=39 nM) [1]. At the 5-HT2A receptor, brilaroxazine (Ki=2.5 nM) shows comparable affinity to aripiprazole (Ki=3.4 nM) but substantially higher affinity than cariprazine (Ki=18.8 nM) [2].
| Evidence Dimension | Binding affinity (Ki in nM) |
|---|---|
| Target Compound Data | Brilaroxazine: 5-HT1A=1.5, 5-HT2A=2.5, 5-HT2B=0.19, 5-HT7=2.7, D2=0.11 (estimated) |
| Comparator Or Baseline | Aripiprazole: 5-HT1A=1.7, 5-HT2A=3.4, 5-HT2B=0.36, 5-HT7=39, D2=0.34; Cariprazine: 5-HT1A=2.6, 5-HT2A=18.8, 5-HT2B=0.58, D2=0.49, D3=0.085 |
| Quantified Difference | 5-HT2B: 1.9x higher affinity than aripiprazole, 3.1x than cariprazine; 5-HT7: 14.4x higher than aripiprazole; 5-HT2A: 7.5x higher than cariprazine |
| Conditions | Radioligand binding assays using human recombinant receptors |
Why This Matters
The distinct 5-HT2B and 5-HT7 binding profile may confer a differentiated therapeutic window with reduced motor and metabolic side effects compared to conventional D2-preferring agents.
- [1] Brilaroxazine (RP5063) Datasheet, MedChemExpress, Ki values: 5-HT1A=1.5 nM, 5-HT2A=2.5 nM, 5-HT2B=0.19 nM, 5-HT7=2.7 nM. View Source
- [2] Table 1, Affinity of D2 partial agonists for various receptors, PMC, 2019. View Source
